N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

Catalog No.
S15820138
CAS No.
62400-00-4
M.F
C15H27N3O
M. Wt
265.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)hep...

CAS Number

62400-00-4

Product Name

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide

IUPAC Name

N-(2-methylpropyl)-N-(1-methylpyrazol-3-yl)heptanamide

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

InChI

InChI=1S/C15H27N3O/c1-5-6-7-8-9-15(19)18(12-13(2)3)14-10-11-17(4)16-14/h10-11,13H,5-9,12H2,1-4H3

InChI Key

MYYANZJHRUGSDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC(C)C)C1=NN(C=C1)C

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide is a chemical compound characterized by its unique structure, which includes a heptanamide backbone with two distinct substituents: a 2-methylpropyl group and a 1-methyl-1H-pyrazol-3-yl moiety. The molecular formula for this compound is C${13}$H${22}$N$_{2}$O, and it has a molecular weight of approximately 222.33 g/mol. The presence of the pyrazole ring, which is known for its biological activity, suggests potential pharmacological applications.

The chemical reactivity of N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can be explored through various reactions typical of amides and pyrazoles. Common reactions may include:

  • Hydrolysis: This can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The amine group can undergo acylation with various acyl chlorides to form new amides.
  • Substitution Reactions: The pyrazole nitrogen can participate in nucleophilic substitution reactions, especially in the presence of electrophiles.

Compounds containing pyrazole rings are often investigated for their biological properties. N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has shown potential in various biological assays, particularly related to neurodegenerative disorders. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic activities. Research indicates that such compounds may interact with specific receptors in the central nervous system, offering therapeutic benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

The synthesis of N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide can be achieved through several methods:

  • Direct Amide Formation:
    • Reacting 2-methylpropylamine with 1-methyl-1H-pyrazol-3-carboxylic acid under dehydrating conditions (e.g., using thionyl chloride or DCC) can yield the desired amide.
  • Multi-step Synthesis:
    • Starting from commercially available precursors, a multi-step synthetic route involving the formation of the pyrazole ring followed by alkylation and amide formation may be employed.
  • Use of Catalysts:
    • Catalysts such as palladium on carbon can facilitate coupling reactions that form the desired compound from simpler building blocks.

N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurodegenerative diseases.
  • Agricultural Chemistry: Investigating its use as a pesticide or herbicide due to possible bioactivity.
  • Chemical Research: Serving as a building block for synthesizing other complex molecules in medicinal chemistry.

Studies investigating the interactions of N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide with biological targets are crucial for understanding its pharmacological profile. Preliminary data suggest that this compound may bind to specific receptors involved in neurotransmission, potentially modulating pathways associated with neurodegeneration . Further research is necessary to elucidate its binding affinities and mechanism of action.

Several compounds share structural similarities with N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
N-(1-Methyl-1H-pyrazol-4-yl)heptanamideStructureContains a different position of the methyl group on the pyrazole ring, affecting its biological activity.
N-(2-Ethylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamideStructureVariation in alkyl chain length may influence solubility and pharmacokinetics.
N,N-Dimethyl-N-(1-methylpyrazol-3-yl)butanamideStructureDimethyl substitution alters electronic properties and receptor interactions.

The uniqueness of N-(2-Methylpropyl)-N-(1-methyl-1H-pyrazol-3-yl)heptanamide lies in its specific combination of substituents, which may confer distinctive pharmacological properties compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

265.215412493 g/mol

Monoisotopic Mass

265.215412493 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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